molecular formula C8H12N2O4S2 B13929846 N,N'-Bis(1-carboxyethyl) dithiooxamide CAS No. 54954-61-9

N,N'-Bis(1-carboxyethyl) dithiooxamide

Cat. No.: B13929846
CAS No.: 54954-61-9
M. Wt: 264.3 g/mol
InChI Key: HHWMJTSTCLXGFW-UHFFFAOYSA-N
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Description

N,N’-BIS(1-CARBOXYETHYL)-ETHANEBISTHIOAMIDE is a chemical compound known for its unique structure and properties It is characterized by the presence of two carboxyethyl groups attached to an ethanebisthioamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-BIS(1-CARBOXYETHYL)-ETHANEBISTHIOAMIDE typically involves the reaction of ethanebisthioamide with carboxyethylating agents under controlled conditions. One common method includes the use of succinic acid and 1,4-butanediol in the presence of a catalyst to facilitate the reaction. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants into the desired product .

Industrial Production Methods

Industrial production of N,N’-BIS(1-CARBOXYETHYL)-ETHANEBISTHIOAMIDE follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is typically purified through crystallization or chromatography techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N,N’-BIS(1-CARBOXYETHYL)-ETHANEBISTHIOAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: Reduction reactions can convert the thioamide groups to amines.

    Substitution: The carboxyethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N,N’-BIS(1-CARBOXYETHYL)-ETHANEBISTHIOAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-BIS(1-CARBOXYETHYL)-ETHANEBISTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox cycles, impacting cellular functions and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N,N’-BIS(1-CARBOXYMETHYL)DITHIOXAMIDE: Similar in structure but with carboxymethyl groups instead of carboxyethyl groups.

    N,N’-BIS(1-CARBOXY-2-METHYLPROPYL)DITHIOXAMIDE: Contains carboxy-2-methylpropyl groups.

    N,N’-BIS(1-CARBOXY-3-METHYLBUTYL)DITHIOXAMIDE: Features carboxy-3-methylbutyl groups.

Uniqueness

N,N’-BIS(1-CARBOXYETHYL)-ETHANEBISTHIOAMIDE stands out due to its specific carboxyethyl groups, which confer unique chemical properties and reactivity. This makes it particularly useful in applications requiring precise control over molecular interactions and reactions.

Properties

CAS No.

54954-61-9

Molecular Formula

C8H12N2O4S2

Molecular Weight

264.3 g/mol

IUPAC Name

2-[[2-(1-carboxyethylamino)-2-sulfanylideneethanethioyl]amino]propanoic acid

InChI

InChI=1S/C8H12N2O4S2/c1-3(7(11)12)9-5(15)6(16)10-4(2)8(13)14/h3-4H,1-2H3,(H,9,15)(H,10,16)(H,11,12)(H,13,14)

InChI Key

HHWMJTSTCLXGFW-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)NC(=S)C(=S)NC(C)C(=O)O

Origin of Product

United States

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